molecular formula C8H12O2 B1313910 2-Oxabicyclo[2.2.2]octan-3-one, 4-methyl- CAS No. 61405-06-9

2-Oxabicyclo[2.2.2]octan-3-one, 4-methyl-

Cat. No.: B1313910
CAS No.: 61405-06-9
M. Wt: 140.18 g/mol
InChI Key: WDYOKRWXRZXKRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Oxabicyclo[2.2.2]octan-3-one, 4-methyl- is a bicyclic lactone compound with a unique structure that includes a three-membered oxirane ring fused to a six-membered cyclohexane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxabicyclo[2.2.2]octan-3-one, 4-methyl- can be achieved through ring-opening polymerization (ROP) of bridged or fused bicyclic lactones. The polymerization can be initiated by n-butyl lithium (n-BuLi) or catalyzed by trifluoromethanesulfonic acid (TfOH) in the presence of benzyl alcohol . Another method involves the use of sodium methoxide (MeONa) or organic superbases, which result in both cis and trans isomeric structural units .

Industrial Production Methods

Industrial production of this compound typically involves controlled ring-opening polymerization processes that ensure high purity and yield. The reaction conditions, such as temperature, solvent, and catalyst concentration, are optimized to achieve the desired stereochemistry and molecular weight of the resulting polymer .

Chemical Reactions Analysis

Types of Reactions

2-Oxabicyclo[2.2.2]octan-3-one, 4-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the lactone ring into a diol.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for nucleophilic substitution reactions.

Major Products

    Oxidation: 3-Cyclohexenecarboxylic acid.

    Reduction: Corresponding diols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-Oxabicyclo[2.2.2]octan-3-one, 4-methyl- involves its ability to undergo ring-opening polymerization, leading to the formation of polyesters with specific stereochemistry. The stereochemistry of the alicyclic structures significantly affects the polymer properties, which can be regulated by varying the polymerization conditions . In drug design, the compound acts as a bioisostere, replacing phenyl rings to improve drug properties .

Properties

IUPAC Name

4-methyl-2-oxabicyclo[2.2.2]octan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c1-8-4-2-6(3-5-8)10-7(8)9/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDYOKRWXRZXKRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(CC1)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00484563
Record name 2-Oxabicyclo[2.2.2]octan-3-one, 4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00484563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61405-06-9
Record name 2-Oxabicyclo[2.2.2]octan-3-one, 4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00484563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.